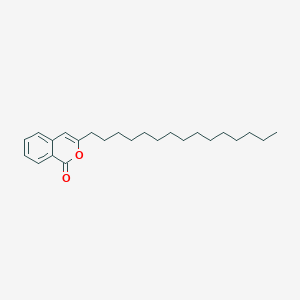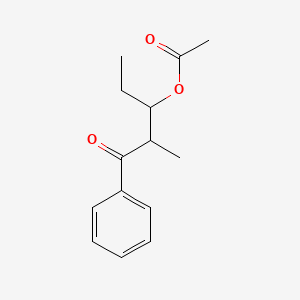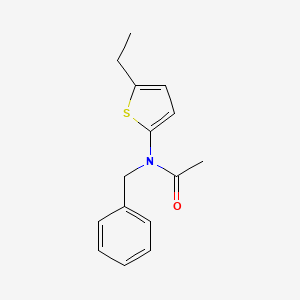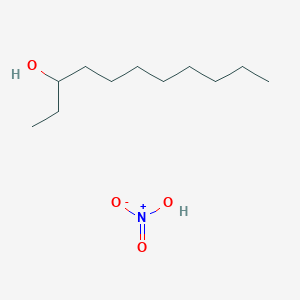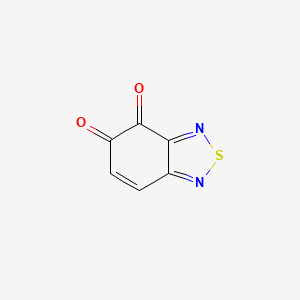![molecular formula C8H19N3S B14315977 N-[2-(Diethylamino)ethyl]-N'-methylthiourea CAS No. 109315-06-2](/img/structure/B14315977.png)
N-[2-(Diethylamino)ethyl]-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Diethylamino)ethyl]-N’-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-N’-methylthiourea typically involves the reaction of N-methylthiourea with 2-(diethylamino)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of N-[2-(Diethylamino)ethyl]-N’-methylthiourea can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Diethylamino)ethyl]-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Diethylamino)ethyl]-N’-methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-[2-(Diethylamino)ethyl]-N’-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: This compound has a similar structure but contains a benzamide group instead of a thiourea group.
VG (nerve agent):
Uniqueness
N-[2-(Diethylamino)ethyl]-N’-methylthiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. The presence of the diethylaminoethyl group also enhances its solubility and ability to interact with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
109315-06-2 |
|---|---|
Molekularformel |
C8H19N3S |
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H19N3S/c1-4-11(5-2)7-6-10-8(12)9-3/h4-7H2,1-3H3,(H2,9,10,12) |
InChI-Schlüssel |
IMOPKYLSHBREAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


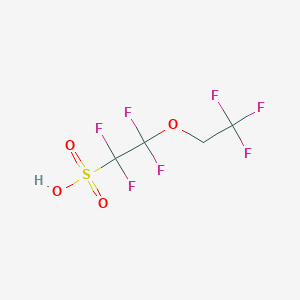
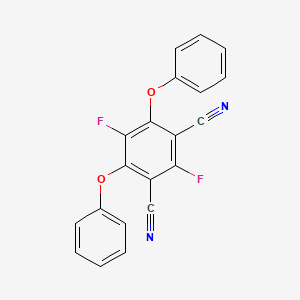
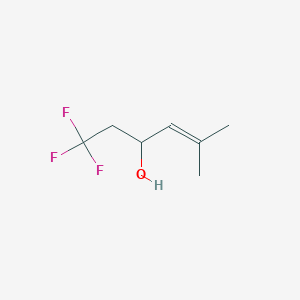

![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
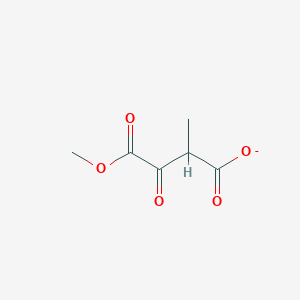
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
